molecular formula C18H29NO3 B13791343 butyl 4-[2-(diethylamino)ethoxymethyl]benzoate CAS No. 78329-92-7

butyl 4-[2-(diethylamino)ethoxymethyl]benzoate

Cat. No.: B13791343
CAS No.: 78329-92-7
M. Wt: 307.4 g/mol
InChI Key: FUSYNERXYOYGKA-UHFFFAOYSA-N
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Description

Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate is a benzoate ester derivative characterized by a butyl ester group at the para position of the benzene ring. Its structure includes a 2-(diethylamino)ethoxymethyl substituent, which introduces both tertiary amine and ether functionalities. The compound is of interest in pharmaceutical and materials science research, particularly for applications requiring pH-sensitive or membrane-permeable agents .

Properties

CAS No.

78329-92-7

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

butyl 4-[2-(diethylamino)ethoxymethyl]benzoate

InChI

InChI=1S/C18H29NO3/c1-4-7-13-22-18(20)17-10-8-16(9-11-17)15-21-14-12-19(5-2)6-3/h8-11H,4-7,12-15H2,1-3H3

InChI Key

FUSYNERXYOYGKA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)COCCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[2-(diethylamino)ethoxymethyl]benzoate typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of butyl 4-[2-(diethylamino)ethoxymethyl]benzoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Structural Features Key Differences Impact on Properties
This compound Butyl ester, diethylamino-ethoxymethyl substituent Tertiary amine, ethoxy spacer Enhanced basicity, potential for hydrogen bonding, improved membrane permeability
Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate () Butyl ester, bromo-methoxybenzamide substituent Bromine atom, methoxy group, amide linkage Increased electrophilicity (due to Br), altered solubility, and potential antimicrobial activity
Ethyl 4-[2-(4-propanoylphenoxy)acetamido]benzoate () Ethyl ester, propanoylphenoxy-acetamido group Propanoylphenoxy moiety Higher polarity, potential for π-π interactions, and varied biological targeting
Ethyl 4-{4-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-amido}benzoate () Ethyl ester, thiazolidinone-sulfanylidene substituent Thiazolidinone ring, sulfur atom Anticancer and anti-inflammatory potential due to thiazolidinone core

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Butyl 4-[(3-bromo-4-methoxybenzoyl)amino]benzoate Ethyl 4-aminobenzoate (Benzocaine)
Molecular Weight ~335.5 g/mol ~422.3 g/mol ~165.2 g/mol
LogP (Lipophilicity) ~3.2 (estimated) ~4.1 (due to Br) ~2.1
Water Solubility Low (tertiary amine enhances solubility in acidic media) Very low (hydrophobic Br substituent) Moderate (ester group)
pKa ~8.5 (diethylamino group) N/A (amide group) ~2.5 (ester)

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